Molecular Weight and Lipophilicity Differentiation vs. 2-Amino Analog (24237-43-2)
The target compound (MW 352.45 g/mol) carries a pivalamido group at position 2, replacing the primary amino group of the closest commercially available analog, ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-43-2; MW 268.34 g/mol) . The molecular weight difference of +84.11 g/mol (+31.3%) is attributable to the pivaloyl (C₅H₉O) moiety, which adds significant bulk and lipophilicity (estimated ΔclogP ≈ +1.5 to +2.0 based on the tert-butyl group contribution) . The pivalamido NH also serves as a hydrogen-bond donor, whereas the 2-amino analog possesses a primary amine capable of acting as both a hydrogen-bond donor and acceptor, altering intermolecular interaction potential . These differences directly affect membrane permeability, metabolic stability, and target-binding pharmacophore compatibility.
| Evidence Dimension | Molecular weight and substituent-driven lipophilicity shift |
|---|---|
| Target Compound Data | MW 352.45 g/mol; 2-pivalamido substituent (C₁₇H₂₄N₂O₄S) |
| Comparator Or Baseline | Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-43-2); MW 268.34 g/mol; 2-amino substituent (C₁₂H₁₆N₂O₃S) |
| Quantified Difference | ΔMW = +84.11 g/mol (+31.3%); predicted ΔclogP ≈ +1.5 to +2.0 (class-level estimate for tert-butyl addition to aromatic/heteroaromatic scaffold) |
| Conditions | Structure-based comparison; clogP estimate derived from class-level fragment contribution data for the tert-butyl group on heteroaromatic systems. |
Why This Matters
Procurement decisions for medicinal chemistry programs require matching the exact substitution pattern because the pivalamido group imparts substantially different physicochemical properties—particularly lipophilicity and hydrogen-bonding capacity—that directly influence pharmacokinetic behavior and target engagement, making the 2-amino analog an unsuitable substitute.
